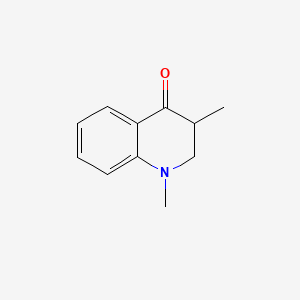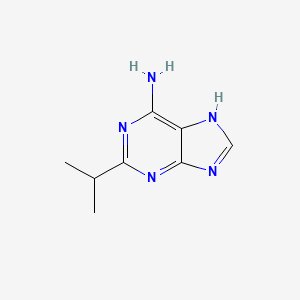
Naphthalenone, 8-ethyl-3,4-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalenone, 8-ethyl-3,4-dihydro- is a chemical compound belonging to the class of naphthalenones. These compounds are characterized by a naphthalene ring system fused with a ketone group. The specific structure of Naphthalenone, 8-ethyl-3,4-dihydro- includes an ethyl group at the 8th position and a partially hydrogenated naphthalene ring, making it a unique derivative within this class.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalenone, 8-ethyl-3,4-dihydro- can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of naphthalene derivatives followed by reduction and alkylation reactions. The reaction conditions typically include the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts, and the reactions are carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of Naphthalenone, 8-ethyl-3,4-dihydro- often involves the distillation and fractionation of petroleum or coal tar, followed by chemical modifications to introduce the ethyl group and achieve the desired hydrogenation state . This method is cost-effective and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalenone, 8-ethyl-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions include naphthoquinones, alcohol derivatives, and various substituted naphthalenones, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Naphthalenone, 8-ethyl-3,4-dihydro- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Naphthalenone, 8-ethyl-3,4-dihydro- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1(2H)-Naphthalenone, 3,4-dihydro-: This compound shares a similar naphthalene ring structure but lacks the ethyl group at the 8th position.
2(1H)-Naphthalenone, 3,4-dihydro-: Another similar compound with a different position of the ketone group.
Uniqueness
Naphthalenone, 8-ethyl-3,4-dihydro- is unique due to the presence of the ethyl group at the 8th position, which can significantly influence its chemical reactivity and biological activity compared to other naphthalenone derivatives .
Propriétés
Numéro CAS |
110432-67-2 |
|---|---|
Formule moléculaire |
C12H14O |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
8-ethyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H14O/c1-2-9-5-3-6-10-7-4-8-11(13)12(9)10/h3,5-6H,2,4,7-8H2,1H3 |
Clé InChI |
HKXFCRSELMMVAR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC2=C1C(=O)CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11911719.png)
![2-Azaspiro[4.6]undecan-4-ylmethanol](/img/structure/B11911727.png)
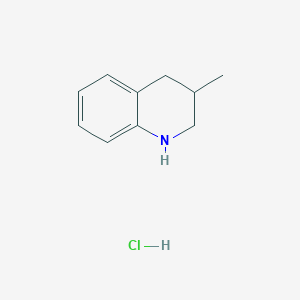

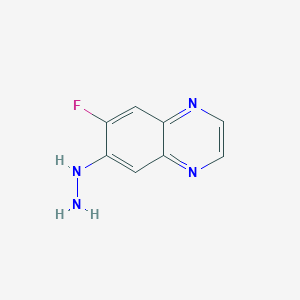
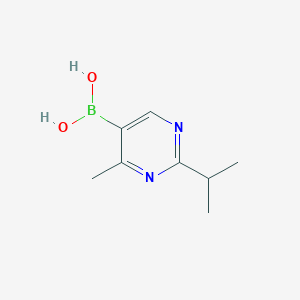
![2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol](/img/structure/B11911782.png)
